molecular formula C18H20N6O B2497846 N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine CAS No. 946297-85-4

N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine

Cat. No.: B2497846
CAS No.: 946297-85-4
M. Wt: 336.399
InChI Key: QPSJAIYJYOMVME-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.

    Introduction of the 2,4-dimethylphenyl group: This step often involves a nucleophilic substitution reaction where a 2,4-dimethylphenyl halide reacts with the pteridine core.

    Attachment of the morpholin-4-yl group: This can be done through a nucleophilic substitution reaction where morpholine is introduced to the pteridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can be reduced to form different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. It can be used to investigate enzyme interactions and cellular processes.

Medicine

In medicinal chemistry, this compound is of interest due to its potential therapeutic properties. It may be investigated for its activity against certain diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new catalysts, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(piperidin-4-yl)pteridin-4-amine
  • N-(2,4-dimethylphenyl)-2-(pyrrolidin-4-yl)pteridin-4-amine
  • N-(2,4-dimethylphenyl)-2-(azepan-4-yl)pteridin-4-amine

Uniqueness

N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine is unique due to the presence of the morpholin-4-yl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, stability, and interaction with molecular targets, making it distinct from similar compounds with different substituents.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-morpholin-4-ylpteridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-12-3-4-14(13(2)11-12)21-17-15-16(20-6-5-19-15)22-18(23-17)24-7-9-25-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSJAIYJYOMVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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